An In-depth Technical Guide on the Synthesis and Characterization of N-Hydroxy Melagatran-d11
An In-depth Technical Guide on the Synthesis and Characterization of N-Hydroxy Melagatran-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Hydroxy Melagatran-d11, an isotopically labeled derivative of a metabolite of Melagatran. Melagatran is the active form of the oral direct thrombin inhibitor Ximelagatran (B1683401).[1][2][3] This guide is intended for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry, offering a plausible synthetic route and detailed characterization methodologies.
Introduction
Melagatran is a potent, direct, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade.[4][5] It effectively inhibits both free and clot-bound thrombin.[4] The prodrug, Ximelagatran, is rapidly absorbed and converted to Melagatran.[3][4] Understanding the metabolic fate of Melagatran is crucial for drug development. N-Hydroxy Melagatran is a potential metabolite, and the deuterated -d11 analogue serves as an invaluable internal standard for quantitative bioanalytical assays using mass spectrometry. The 11 deuterium (B1214612) atoms on the cyclohexyl group provide a significant mass shift, ensuring clear differentiation from the unlabeled endogenous or administered compound.
Proposed Synthesis of N-Hydroxy Melagatran-d11
A precise, publicly available protocol for the synthesis of N-Hydroxy Melagatran-d11 is not available. Therefore, a plausible multi-step synthetic pathway is proposed based on known synthetic routes for Melagatran and its analogues, combined with general methodologies for deuteration and N-hydroxylation.
A potential precursor for the synthesis is (R)-phenylglycine. The synthesis would involve the deuteration of the phenyl ring followed by reduction to a deuterated cyclohexyl ring, coupling with a protected azetidine-2-carboxylic acid, subsequent elaboration to introduce the glycine (B1666218) moiety, and a final N-hydroxylation step.
Experimental Protocol: Proposed Synthesis
Step 1: Deuteration of (R)-Phenylglycine
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(R)-Phenylglycine is subjected to catalytic hydrogen-deuterium exchange. A common method involves the use of a suitable catalyst such as palladium on carbon (Pd/C) in a deuterium oxide (D₂O) medium under a deuterium gas (D₂) atmosphere. The reaction is typically heated to drive the exchange on the aromatic ring.
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Reaction Conditions: 10 mol% Pd/C, D₂O, D₂ (50 psi), 100 °C, 24-48 hours.
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Work-up: The catalyst is filtered off, and the D₂O is removed under reduced pressure to yield (R)-Phenylglycine-d5 .
Step 2: Reduction of the Deuterated Aromatic Ring
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The resulting (R)-Phenylglycine-d5 is then reduced to the corresponding cyclohexylglycine derivative. A common method is catalytic hydrogenation using a rhodium-on-alumina (Rh/Al₂O₃) catalyst in a protic solvent under hydrogen gas pressure. To introduce the additional 6 deuterium atoms, this step would be modified to use deuterium gas and a deuterated solvent.
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Reaction Conditions: 5 mol% Rh/Al₂O₃, Deuterated acetic acid (CD₃COOD), D₂ (100 psi), 50 °C, 24 hours.
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Work-up: The catalyst is filtered, and the solvent is evaporated to yield N-Boc-(R)-Cyclohexylglycine-d11 , after protection of the amine with a Boc group.
Step 3: Coupling with Azetidine-2-carboxylic acid derivative
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The protected N-Boc-(R)-Cyclohexylglycine-d11 is coupled with a protected (S)-azetidine-2-carboxylic acid derivative, for example, the methyl ester. Standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used.
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Reaction Conditions: EDC, HOBt, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Room temperature, 12 hours.
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Work-up: Standard aqueous work-up and purification by column chromatography.
Step 4: Amide Formation
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The methyl ester of the coupled product is hydrolyzed to the carboxylic acid, which is then coupled with 4-(aminomethyl)benzenecarboximidamide.
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Reaction Conditions: LiOH for hydrolysis, followed by EDC/HOBt coupling with the amidine, DMF, Room temperature, 24 hours.
Step 5: Deprotection and Glycine Addition
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The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM).
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The resulting free amine is then alkylated with an ethyl bromoacetate (B1195939) to introduce the glycine moiety.
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Reaction Conditions: K₂CO₃, Acetonitrile (B52724), 60 °C, 6 hours.
Step 6: N-Hydroxylation
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The final step is the N-hydroxylation of the terminal glycine amide. This can be a challenging transformation. A possible method involves oxidation with a suitable reagent. One such system is the use of a hydroperoxide in the presence of a metal catalyst. Another approach could involve enzymatic N-hydroxylation using cytochrome P450 enzymes if a chemoenzymatic route is considered. For a purely chemical synthesis, oxidation of the corresponding N-H precursor with an appropriate oxidizing agent like dimethyldioxirane (B1199080) (DMDO) or a peroxy acid could be explored, though selectivity might be an issue. A more controlled approach would be the synthesis of an N-hydroxyglycine synthon and its incorporation in the final steps.
A plausible chemical N-hydroxylation could involve a milder oxidizing agent that is selective for the secondary amine of the glycine moiety.
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Reaction Conditions (Hypothetical): A milder oxidizing agent such as Davis oxaziridine (B8769555) reagent in an inert solvent like DCM at low temperatures.
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Work-up: Quenching of the oxidant and purification by preparative HPLC.
Diagram of the Proposed Synthetic Workflow:
Characterization
The characterization of N-Hydroxy Melagatran-d11 would rely on a combination of spectroscopic and spectrometric techniques to confirm its identity, purity, and isotopic enrichment.
Experimental Protocols: Characterization
3.1. Mass Spectrometry (MS)
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Method: High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer coupled with electrospray ionization (ESI).
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Purpose: To confirm the molecular weight and elemental composition. The expected mass would be shifted by +11 for the deuterium atoms and +16 for the oxygen atom compared to Melagatran.
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Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused directly or analyzed via LC-MS.
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Expected Results: An accurate mass measurement confirming the molecular formula C₂₂H₂₀D₁₁N₅O₅.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Method: ¹H NMR and ¹³C NMR spectroscopy.
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Purpose: To confirm the chemical structure. In the ¹H NMR spectrum, the signals corresponding to the cyclohexyl protons would be absent due to deuteration. The remaining proton signals would confirm the rest of the structure. The ¹³C NMR would show signals for all carbon atoms, with those in the cyclohexyl ring showing characteristic splitting patterns due to coupling with deuterium.
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Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
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Expected Results:
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¹H NMR: Absence of signals in the typical cyclohexyl proton region (~1.0-2.0 ppm). The remaining signals for the azetidine, glycine, and aromatic protons should be present with appropriate chemical shifts and coupling constants.
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¹³C NMR: Signals for the deuterated cyclohexyl carbons will be observed as multiplets due to C-D coupling.
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3.3. Liquid Chromatography (LC)
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Method: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV and/or MS detection.
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Purpose: To determine the purity of the synthesized compound.
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Chromatographic Conditions: A C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
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Expected Results: A single major peak in the chromatogram, with purity typically >95%.
3.4. Isotopic Enrichment Analysis
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Method: Mass Spectrometry (MS).
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Purpose: To determine the percentage of deuterium incorporation.
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Procedure: Analysis of the molecular ion cluster in the mass spectrum. The relative intensities of the ions corresponding to different numbers of deuterium atoms are measured.
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Expected Results: The isotopic distribution should be centered around the M+11 peak, with high isotopic purity (>98%).
Summary of Quantitative Characterization Data (Hypothetical)
| Parameter | Method | Expected Value |
| Molecular Formula | - | C₂₂H₂₀D₁₁N₅O₅ |
| Molecular Weight | HRMS | ~456.3 g/mol |
| Purity | HPLC-UV/MS | > 95% |
| Isotopic Enrichment | MS | > 98% D₁₁ |
| ¹H NMR | 500 MHz | Absence of cyclohexyl protons |
| ¹³C NMR | 125 MHz | Multiplets for cyclohexyl carbons |
Mechanism of Action of Melagatran
Melagatran exerts its anticoagulant effect by directly inhibiting thrombin. This prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.
Signaling Pathway Diagram: Thrombin Inhibition by Melagatran
Conclusion
This technical guide outlines a plausible synthetic route and comprehensive characterization strategy for N-Hydroxy Melagatran-d11. While a definitive, published protocol is not available, the proposed methodologies are based on established chemical principles and analogous transformations. The synthesis involves a multi-step sequence including deuteration, reduction, peptide couplings, and N-hydroxylation. The characterization relies on a suite of analytical techniques including HRMS, NMR, and HPLC to confirm the structure, purity, and isotopic enrichment of the final compound. N-Hydroxy Melagatran-d11 is a critical tool for researchers in drug metabolism and bioanalysis, enabling precise quantification of the potential N-hydroxy metabolite of Melagatran in various biological matrices.
References
- 1. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of ximelagatran, melagatran, hydroxymelagatran, and ethylmelagatran in H-3 labeled form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
